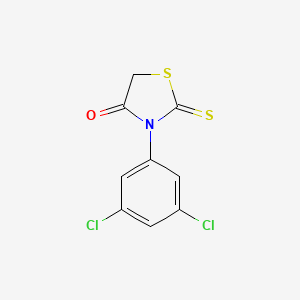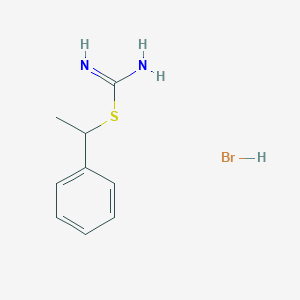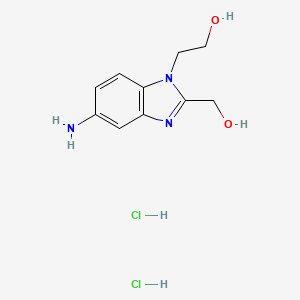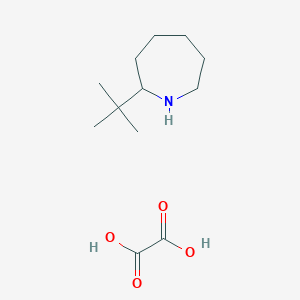
2-Tert-butylazepane oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylazepane oxalate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of monoalkyl oxalates, which includes 2-Tert-butylazepane oxalate, is a significant process due to their application in the creation of various classes of compounds . The synthesis methods are limited due to the difficulty in synthesizing them, and the methods reported so far often involve the use of organic solvents and toxic reagents .Chemical Reactions Analysis
The chemical reactions involving oxalate, a component of 2-Tert-butylazepane oxalate, are complex and diverse . Oxalate can react with other compounds in a variety of ways, including through titration methods, which involve the reaction of the compound with a titrant . Oxalate can also be degraded enzymatically with oxalate oxidase, producing hydrogen peroxide .Scientific Research Applications
Aryl Oxalate Derivatives for Generating Phenoxyl Radicals Aryl oxalate derivatives, such as aryloxy oxalyl chlorides, aryloxy oxalyl tert-butyl peroxides, and diaryl oxalates, are used for generating phenoxyl-based radicals in both solution and rigid matrix conditions. Specifically, aryloxy oxalyl tert-butyl peroxides can decompose at 60-85°C to yield phenols, making them useful thermal precursors for aryloxyl radicals (Lahti et al., 1996).
Formation of Tertiary Carbon Radicals Research has explored using tert-alkyl N-phthalimidoyl oxalates, which can be generated from tertiary alcohols, to form nucleophilic tertiary carbon radicals. This process, involving visible-light photocatalysis, can be useful in fragment coupling reactions and constructing new quaternary carbons (Lackner et al., 2015).
Butoxycarbonylation Reagent for Amines and Phenols The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline is used as a tert-butoxycarbonylation reagent. This compound demonstrates high efficiency in chemoselective reactions involving aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).
Antioxidant Defense System Response In biological research, tert-butyl compounds have been used to study the response of the antioxidant defense system. For instance, tert-butyl hydroperoxide has been used to assess cellular stress responses in human hepatoma cells (Alía et al., 2005).
Electrophilic Metabolite Research in Nrf2 Activation Tert-butylbenzoquinone, an electrophilic metabolite derived from butylated hydroxyanisole, is studied for its role in activating Nrf2, a transcription factor involved in response to oxidative or electrophilic stress. This research explores the electrophilic modification of Keap1 rather than ROS formation (Abiko et al., 2011).
Synthesis of β-Adrenergic Blocking Agents Research has involved the synthesis of 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate for potential use as a β-adrenergic blocking agent. This compound shows promise in pharmacological evaluations using mouse ECG and isolated rat uterus models (Jindal et al., 2003).
Chiral Auxiliary in Organic Synthesis The use of tert-butyl compounds as chiral auxiliaries in organic synthesis has been explored. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used for the preparation of enantiomerically pure compounds, showing effectiveness in a range of organic transformations (Studer et al., 1995).
Safety And Hazards
Future Directions
While specific future directions for 2-Tert-butylazepane oxalate are not mentioned in the sources retrieved, there is interest in developing efficient methods to quantify oxalate due to its ubiquity . This could potentially impact the use and analysis of compounds like 2-Tert-butylazepane oxalate in the future.
properties
IUPAC Name |
2-tert-butylazepane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGSDAFLQYZMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylazepane oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

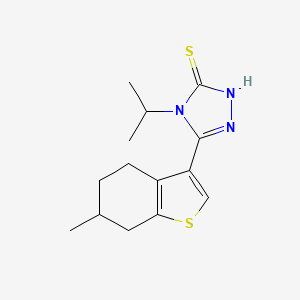
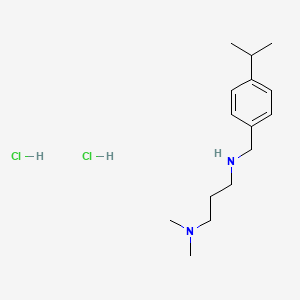
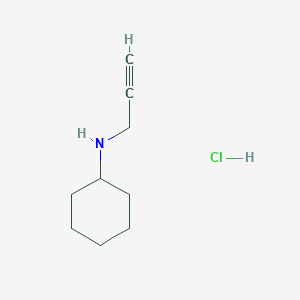
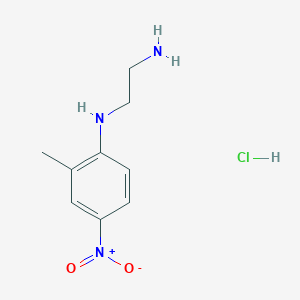
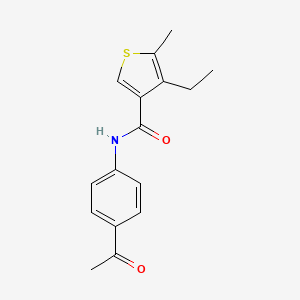
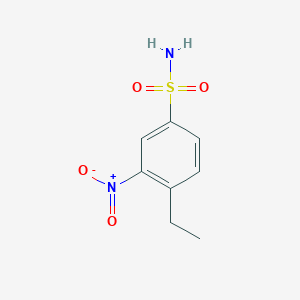
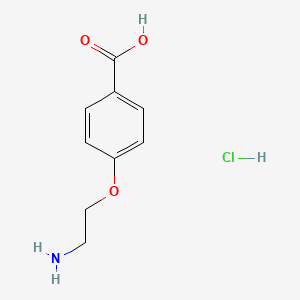
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)
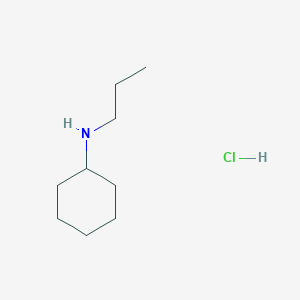
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)

